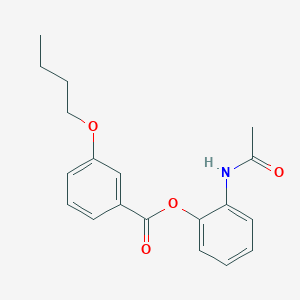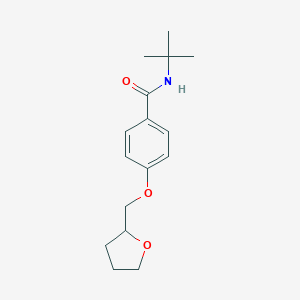![molecular formula C20H24N2O3 B250484 N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since undergone numerous studies to determine its efficacy and safety.
作用機序
The mechanism of action of N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that activate immune cells. This compound has also been shown to disrupt the blood supply to tumors, leading to tumor necrosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, including tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). This compound has also been shown to decrease the production of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of blood vessels.
実験室実験の利点と制限
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound has also been extensively studied in preclinical models, which means that there is a significant amount of data available on its efficacy and safety.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict how it will interact with other anti-cancer agents. This compound has also been shown to have limited efficacy in some cancer types, which means that it may not be effective for all patients.
将来の方向性
There are several future directions for research on N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide. One area of research is the development of new formulations of this compound that can be more easily administered to patients. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. This compound has several advantages for lab experiments, including its synthetic nature and extensive preclinical data. However, its mechanism of action is not fully understood, and it has limited efficacy in some cancer types. There are several future directions for research on this compound, including the development of new formulations and the identification of biomarkers.
合成法
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with acetyl chloride to form 2-(2,5-dimethylphenoxy)acetyl chloride. This compound can then be reacted with 4-aminobutanoic acid to form this compound.
科学的研究の応用
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
特性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[4-[[2-(2,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-8-10-17(11-9-16)22-20(24)13-25-18-12-14(2)6-7-15(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23)(H,22,24) |
InChIキー |
UQCIJOYBSCXRBI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)


![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
